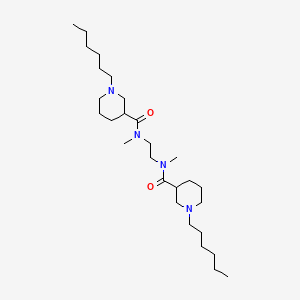
N,N'-(Ethane-1,2-diyl)bis(1-hexyl-N-methylpiperidine-3-carboxamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Ethane-1,2-diyl)bis(1-hexyl-N-methylpiperidine-3-carboxamide) is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a central ethane-1,2-diyl linkage connecting two piperidine rings, each substituted with hexyl and methyl groups. The presence of carboxamide groups further enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis(1-hexyl-N-methylpiperidine-3-carboxamide) typically involves the reaction of ethane-1,2-diamine with 1-hexyl-N-methylpiperidine-3-carboxylic acid. The reaction is facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis(1-hexyl-N-methylpiperidine-3-carboxamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N,N’-(Ethane-1,2-diyl)bis(1-hexyl-N-methylpiperidine-3-carboxamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and coatings with unique properties.
Mechanism of Action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(1-hexyl-N-methylpiperidine-3-carboxamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(benzamides): Similar structure but with benzamide groups instead of piperidine rings.
N,N’-(Ethane-1,2-diyl)bis(N-methylformamide): Similar structure but with formamide groups instead of carboxamide groups.
N,N’-(Ethane-1,2-diyl)bis(methanesulfonamide): Similar structure but with sulfonamide groups instead of carboxamide groups.
Uniqueness
N,N’-(Ethane-1,2-diyl)bis(1-hexyl-N-methylpiperidine-3-carboxamide) is unique due to its specific combination of piperidine rings, hexyl and methyl substitutions, and carboxamide groups. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.
Properties
CAS No. |
90934-37-5 |
|---|---|
Molecular Formula |
C28H54N4O2 |
Molecular Weight |
478.8 g/mol |
IUPAC Name |
1-hexyl-N-[2-[(1-hexylpiperidine-3-carbonyl)-methylamino]ethyl]-N-methylpiperidine-3-carboxamide |
InChI |
InChI=1S/C28H54N4O2/c1-5-7-9-11-17-31-19-13-15-25(23-31)27(33)29(3)21-22-30(4)28(34)26-16-14-20-32(24-26)18-12-10-8-6-2/h25-26H,5-24H2,1-4H3 |
InChI Key |
KFBPBPGFFYKINL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CCCC(C1)C(=O)N(C)CCN(C)C(=O)C2CCCN(C2)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




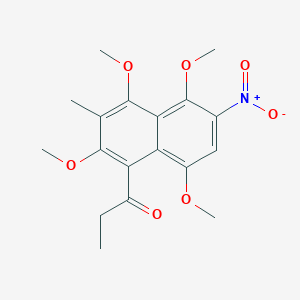
![[(2S,3S,7S,8R,9R,10S,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate](/img/structure/B14368286.png)

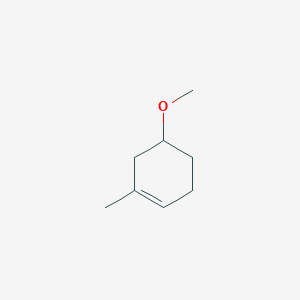
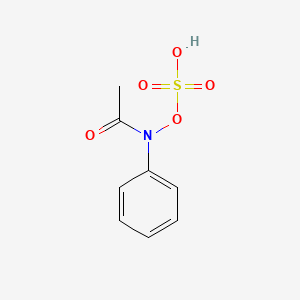
![4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole](/img/structure/B14368310.png)


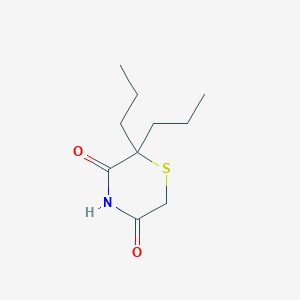
![2-[2-(2,6-Dichlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14368338.png)

![2,3,7,8-Tetramethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane](/img/structure/B14368354.png)
